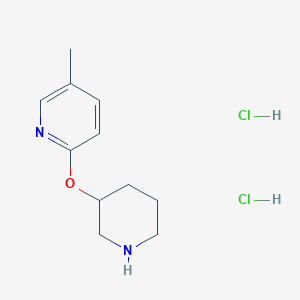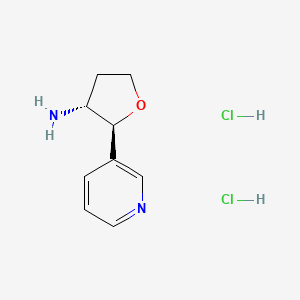
rac-(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride, trans
Übersicht
Beschreibung
Rac-(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride, trans is a useful research compound. Its molecular formula is C9H14Cl2N2O and its molecular weight is 237.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of rac-(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride, trans, involves several key steps:
Initial Formation: : The starting material, (2R,3S)-2-(pyridin-3-yl)oxirane, can be synthesized through asymmetric epoxidation of allylic alcohols. The epoxide ring is then opened using nucleophilic reagents to form the oxolane structure.
Amination Reaction: : The oxolane intermediate undergoes amination, typically facilitated by reductive amination processes. Common reagents include ammonia or primary amines in the presence of reducing agents like sodium triacetoxyborohydride.
Purification and Salt Formation: : The product is purified using column chromatography. Converting it into the dihydrochloride salt involves treatment with hydrochloric acid, yielding the final stable and soluble form.
Industrial production methods: Industrial production might leverage automated continuous flow reactors for increased yield and consistency. These reactors enable precise control over reaction conditions, optimizing the synthesis process and reducing production time.
Analyse Chemischer Reaktionen
Types of reactions it undergoes: rac-(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride, trans, participates in various chemical reactions, primarily dictated by its amine and oxolane functional groups.
Oxidation: : The compound can undergo oxidation reactions at the amine group, forming imines or nitroso compounds depending on the oxidizing agent used (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid).
Reduction: : The amine can also be reduced to form secondary or tertiary amines using reducing agents like lithium aluminium hydride.
Substitution: : The pyridine ring allows for electrophilic aromatic substitution reactions. Reagents like sulfuric acid or halogens facilitate these reactions, introducing new functional groups onto the pyridine ring.
Common reagents and conditions used in these reactions
Oxidation: : Hydrogen peroxide in acetic acid; m-chloroperoxybenzoic acid in dichloromethane.
Reduction: : Lithium aluminium hydride in diethyl ether; sodium borohydride in methanol.
Substitution: : Chlorine or bromine in the presence of iron(III) chloride.
Major products formed from these reactions
Oxidation: : Imines, nitroso compounds.
Reduction: : Secondary amines, tertiary amines.
Substitution: : Halogenated pyridine derivatives.
Scientific Research Applications: this compound, has extensive applications in scientific research:
Chemistry: : As a chiral building block, it is used in the synthesis of enantiomerically pure compounds, aiding in asymmetric synthesis strategies.
Biology: : The compound serves as a molecular probe to study receptor-ligand interactions, especially in neurochemical research.
Medicine: : It's investigated for potential pharmacological properties, such as enzyme inhibition or receptor modulation, which could lead to novel therapeutics.
Industry: : Utilized in the manufacture of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
Molecular targets and pathways involved: The compound’s mechanism of action largely depends on its interactions with specific biological targets. As an amine, it may interact with amino acid residues in proteins, potentially altering protein function. In neurochemical research, it can act as a ligand for receptors like nicotinic acetylcholine receptors, modulating their activity and affecting neurotransmission pathways.
Comparison with Similar Compounds: Compared to similar chiral amines, rac-(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride, trans, showcases unique properties due to its oxolane ring and pyridine moiety. Other similar compounds include:
(2R,3S)-2-(pyridin-3-yl)pyrrolidine: : Lacks the oxolane ring, leading to different stereoelectronic properties.
(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine: : Without the dihydrochloride form, it shows lower solubility and stability.
(2R,3S)-2-(pyridin-3-yl)-4-thiazolidine: : Contains a sulfur atom, which significantly alters its reactivity and biological interactions.
This compound stands out due to its unique balance of structural features and reactivity, making it a valuable asset in various fields of research and industry.
Eigenschaften
IUPAC Name |
(2S,3R)-2-pyridin-3-yloxolan-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c10-8-3-5-12-9(8)7-2-1-4-11-6-7;;/h1-2,4,6,8-9H,3,5,10H2;2*1H/t8-,9+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFBARQSSVNDBG-BPRGXCPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1N)C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1N)C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B3250873.png)

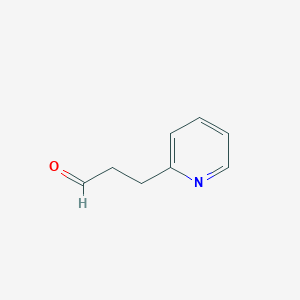
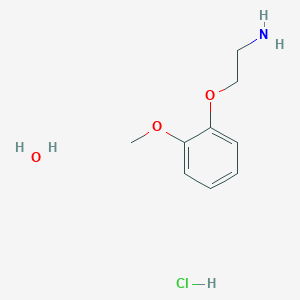
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B3250905.png)
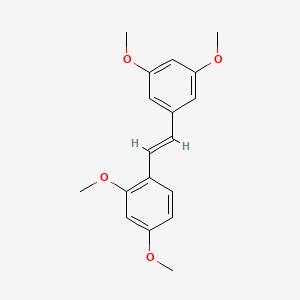
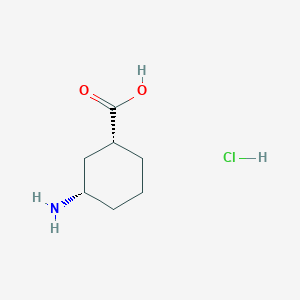
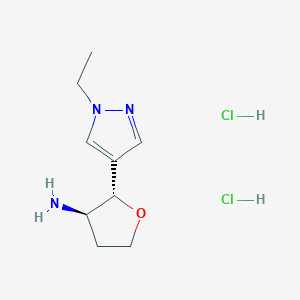
![benzyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate](/img/structure/B3250937.png)
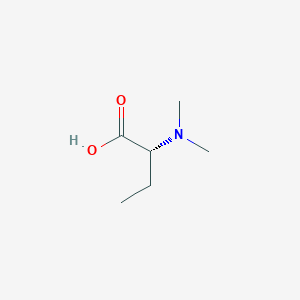
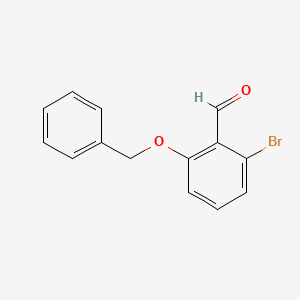
![2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B3250971.png)
![1-[2-(Pyridin-4-yl)ethyl]piperazine dihydrochloride](/img/structure/B3250972.png)
